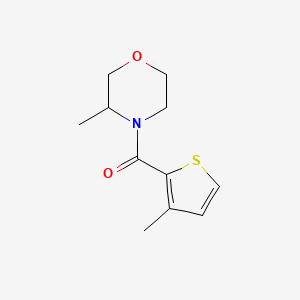![molecular formula C14H12Cl2N2O B7511295 N-[(3,4-dichlorophenyl)methyl]-N-methylpyridine-2-carboxamide](/img/structure/B7511295.png)
N-[(3,4-dichlorophenyl)methyl]-N-methylpyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3,4-dichlorophenyl)methyl]-N-methylpyridine-2-carboxamide, also known as ABT-594, is a synthetic compound that has been the subject of significant scientific research due to its potential as a painkiller. ABT-594 is a nicotinic acetylcholine receptor agonist, meaning it activates certain receptors in the brain and nervous system that are involved in the perception of pain.
Wissenschaftliche Forschungsanwendungen
N-[(3,4-dichlorophenyl)methyl]-N-methylpyridine-2-carboxamide has been the subject of numerous scientific studies, primarily focused on its potential as a painkiller. It has been shown to be effective in animal models of acute and chronic pain, including neuropathic pain and inflammatory pain. N-[(3,4-dichlorophenyl)methyl]-N-methylpyridine-2-carboxamide has also been studied for its potential use in treating addiction, as it has been shown to reduce the rewarding effects of drugs such as nicotine and cocaine.
Wirkmechanismus
N-[(3,4-dichlorophenyl)methyl]-N-methylpyridine-2-carboxamide acts on nicotinic acetylcholine receptors in the brain and nervous system, specifically those containing the alpha4 and beta2 subunits. Activation of these receptors leads to the release of neurotransmitters such as dopamine and serotonin, which are involved in the perception of pain and reward. N-[(3,4-dichlorophenyl)methyl]-N-methylpyridine-2-carboxamide has a unique binding profile that allows it to selectively activate these receptors without causing significant side effects.
Biochemical and Physiological Effects
N-[(3,4-dichlorophenyl)methyl]-N-methylpyridine-2-carboxamide has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to reduce the release of inflammatory cytokines, such as TNF-alpha and IL-1beta, and to inhibit the activation of glial cells in the nervous system. N-[(3,4-dichlorophenyl)methyl]-N-methylpyridine-2-carboxamide has also been shown to have analgesic effects that are independent of opioid receptors, suggesting that it may have a unique mechanism of action compared to other painkillers.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(3,4-dichlorophenyl)methyl]-N-methylpyridine-2-carboxamide has a number of advantages for use in lab experiments. It has been shown to be effective in a wide range of animal models of pain, and its unique mechanism of action makes it a valuable tool for studying the nicotinic acetylcholine receptor system. However, there are also limitations to its use. N-[(3,4-dichlorophenyl)methyl]-N-methylpyridine-2-carboxamide is a synthetic compound that may not accurately reflect the complexity of natural pain pathways, and its effects may differ between animal models and humans.
Zukünftige Richtungen
There are several potential future directions for research on N-[(3,4-dichlorophenyl)methyl]-N-methylpyridine-2-carboxamide. One area of interest is the development of more selective agonists for specific nicotinic acetylcholine receptor subtypes, which could lead to more targeted pain treatments with fewer side effects. Another area of interest is the potential use of N-[(3,4-dichlorophenyl)methyl]-N-methylpyridine-2-carboxamide in combination with other painkillers, such as opioids, to enhance their effectiveness while reducing their side effects. Finally, further research is needed to better understand the long-term effects of N-[(3,4-dichlorophenyl)methyl]-N-methylpyridine-2-carboxamide and its potential for addiction and abuse.
Synthesemethoden
The synthesis of N-[(3,4-dichlorophenyl)methyl]-N-methylpyridine-2-carboxamide involves several steps, beginning with the reaction of 3,4-dichlorotoluene with sodium methoxide to form the corresponding carbanion. This intermediate is then reacted with methyl nicotinate to form the desired product, N-[(3,4-dichlorophenyl)methyl]-N-methylpyridine-2-carboxamide. The final product is purified using a combination of chromatography and recrystallization techniques.
Eigenschaften
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]-N-methylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O/c1-18(14(19)13-4-2-3-7-17-13)9-10-5-6-11(15)12(16)8-10/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTWANKNYVYNFQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=C(C=C1)Cl)Cl)C(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3,4-dichlorophenyl)methyl]-N-methylpyridine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(7-Methylimidazo[1,2-a]pyridin-2-yl)-(3-methylmorpholin-4-yl)methanone](/img/structure/B7511229.png)


![[2-(Dimethylamino)pyridin-4-yl]-(3-methylpiperidin-1-yl)methanone](/img/structure/B7511259.png)
![N,2,2-trimethyl-N-[(2-methylphenyl)methyl]propanamide](/img/structure/B7511268.png)

![3-Ethyl-5-[(3-methylpiperidin-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7511303.png)


![N-[(4-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7511318.png)
![N-[(4-fluorophenyl)methyl]-N-methylcyclopentanecarboxamide](/img/structure/B7511320.png)
![5-[(3,5-Dimethylpiperidin-1-yl)methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B7511328.png)